(2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl moiety is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced via nucleophilic substitution reactions, often using fluoropyridine derivatives.
Coupling with the Dimethylamino Group: The dimethylamino group is incorporated through amination reactions, typically using dimethylamine as the reagent.
Formation of the Enamide: The final step involves the formation of the enamide linkage through condensation reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution, under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests that it may interact with proteins, nucleic acids, and other biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the development of materials with improved performance and durability.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with a similar structure, used as an antimicrobial agent.
Domiphen Bromide: Another structurally similar compound, also used for its antimicrobial properties.
Bis(2-ethylhexyl) terephthalate: A compound with a different application, used as a plasticizer in the production of flexible plastics.
Uniqueness
What sets (2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide apart from these similar compounds is its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-21(2)12-6-8-15(22)20-17(9-3-4-10-17)13-23-16-14(18)7-5-11-19-16/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKTZFFHCDIYIP-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCCC1)COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCCC1)COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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